molecular formula C17H20O3 B1220784 Methallenestrilphenol CAS No. 15372-37-9

Methallenestrilphenol

Cat. No.: B1220784
CAS No.: 15372-37-9
M. Wt: 272.34 g/mol
InChI Key: OKLBSPJQRWHBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallenestrilphenol is a naturally occurring benzopyran derivative characterized by a 2,2-dimethyl-8-prenylchromene 6-carboxylic acid structure . It is classified as a phenolic compound with an exact mass of 272.1412 Da, distinguishing it from other metabolites within its mass range . This compound has been isolated from plant species such as Piper aduncum and Piper hispidum, where it contributes to secondary metabolite profiles associated with defense mechanisms or ecological interactions . Additionally, its enantiomer, (+)-Methallenestrilphenol, shares structural similarities but differs in stereochemical configuration, which may influence biological activity . This compound is also structurally related to (S)-Verimol F, a flavanol derivative found in Illicium verum (Chinese star anise), though their functional groups and biosynthetic pathways diverge .

Properties

CAS No.

15372-37-9

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

3-(6-hydroxynaphthalen-2-yl)-2,2-dimethylpentanoic acid

InChI

InChI=1S/C17H20O3/c1-4-15(17(2,3)16(19)20)13-6-5-12-10-14(18)8-7-11(12)9-13/h5-10,15,18H,4H2,1-3H3,(H,19,20)

InChI Key

OKLBSPJQRWHBMY-UHFFFAOYSA-N

SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

Canonical SMILES

CCC(C1=CC2=C(C=C1)C=C(C=C2)O)C(C)(C)C(=O)O

Other CAS No.

17660-00-3
20664-58-8
65118-81-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methallenestrilphenol belongs to a broader class of phenolic and benzopyran-based metabolites. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Core Structure Exact Mass (Da) Natural Source Key Features/Bioactivity
This compound 2,2-Dimethyl-8-prenylchromene-6-carboxylic acid 272.1412 Piper aduncum, P. hispidum Prenyl group enhances lipophilicity; potential antimicrobial activity
(S)-Verimol F Flavanol derivative 272.1412 Illicium verum Antioxidant properties; lacks prenyl substitution
Caffeic Acid (17) 3,4-Dihydroxybenzoic acid 180.0423 Fruits, coffee, olives Antioxidant, anti-inflammatory; simple phenolic structure
Syringin (22) Phenylpropanoid glycoside 372.1314 Acanthopanax senticosus Immunomodulatory; glucose-linked structure
Thalassiolin B (26) Flavonoid-O-sulfate 466.0903 Marine plants (e.g., seagrass) UV-protective; sulfated moiety enhances solubility
Procaine Hydrochloride Synthetic ester (benzocaine analog) 272.1336 Synthetic origin Local anesthetic; distinct from natural benzopyrans

Key Differences

Structural Complexity: this compound’s prenylated chromene core distinguishes it from simpler phenolics like caffeic acid (17) or 4-hydroxybenzoic acid (18) . The prenyl group may confer enhanced membrane permeability or target specificity compared to non-prenylated analogs. Unlike syringin (22) or thalassiolins (25, 26), this compound lacks glycosidic or sulfated modifications, which are critical for solubility and receptor interactions in related compounds .

Biosynthetic Pathways: this compound is derived from the shikimate pathway via prenylation of a chromene precursor, whereas (S)-Verimol F arises from flavonoid biosynthesis .

Pharmacological Potential: While Procaine Hydrochloride (exact mass 272.1336 Da) is a synthetic central nervous system depressant , this compound’s natural origin and structural features suggest divergent applications, such as antimicrobial or cytotoxic agents .

Analytical Differentiation: this compound and (S)-Verimol F share identical exact masses (272.1412 Da) but can be distinguished via chromatographic retention times or nuclear magnetic resonance (NMR) profiling due to their distinct substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methallenestrilphenol
Reactant of Route 2
Methallenestrilphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.